

Spectroscopic Data of 2-Bromo-5-hydroxypyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-5-hydroxypyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for the compound **2-Bromo-5-hydroxypyridine**. Due to its pyridine scaffold, this compound and its derivatives are of significant interest in medicinal chemistry and drug development. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its application in synthetic chemistry and pharmaceutical research. This document summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, provides detailed experimental protocols for these techniques, and illustrates the general workflow of spectroscopic analysis.

Tautomerism and Chemical Identifiers

It is important to note that **2-Bromo-5-hydroxypyridine** exists in a tautomeric equilibrium with its keto form, 5-bromo-2(1H)-pyridinone. This equilibrium can be influenced by the solvent and the physical state of the compound. Consequently, two CAS numbers are associated with this compound:

- **2-Bromo-5-hydroxypyridine:** CAS Number 55717-45-8[1][2][3][4]
- **5-bromo-2(1H)-pyridinone:** CAS Number 13466-38-1[5]

The molecular formula for the compound is C_5H_4BrNO , and its molecular weight is approximately 174.00 g/mol [2][6].

Spectroscopic Data Summary

While direct quantitative data from open-access sources is limited, the following tables summarize the available information and indicate where the full spectra can be accessed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **2-Bromo-5-hydroxypyridine**, both ^1H and ^{13}C NMR data are available.

Table 1: ^1H NMR Data for **2-Bromo-5-hydroxypyridine**

Parameter	Value	Source
Solvent	DMSO- d_6	SpectraBase[7]
Instrument	Bruker AM-300	SpectraBase[7]
Data Availability	Full spectrum available	SpectraBase[7]

Table 2: ^{13}C NMR Data for **2-Bromo-5-hydroxypyridine**

Parameter	Value	Source
Data Availability	Spectrum available	SpectraBase, ChemicalBook

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The tautomeric equilibrium between the hydroxyl and keto forms is expected to be observable in the IR spectrum, with characteristic bands for the O-H and C=O stretching vibrations.

Table 3: IR Spectroscopy Data for **2-Bromo-5-hydroxypyridine**

Technique	Instrument	Data Availability	Source
FTIR (KBr Pellet)	Bruker Tensor 27 FT-IR	Full spectrum available	PubChem[6]
ATR-IR	Bruker Tensor 27 FT-IR	Full spectrum available	PubChem[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data for **2-Bromo-5-hydroxypyridine**

Technique	Key m/z Values	Data Availability	Source
GC-MS	Molecular Ion [M] ⁺ : 173	Full spectrum available	PubChem, SpectraBase[6][8]

The presence of a bromine atom would result in a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic techniques discussed. These protocols are intended to serve as a guide and may require optimization based on the specific instrumentation and sample characteristics.

¹H and ¹³C NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Bromo-5-hydroxypyridine** in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.

- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity and optimal resolution.
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are typically required compared to ^1H NMR. A relaxation delay may be adjusted to ensure accurate integration if quantitative analysis is needed.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the spectrum to obtain pure absorption lineshapes.
 - Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
 - Perform baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

Attenuated Total Reflectance (ATR) Method:

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small amount of the solid **2-Bromo-5-hydroxypyridine** sample directly onto the ATR crystal.
- Pressure Application: Apply uniform pressure to ensure good contact between the sample and the crystal.
- Data Acquisition: Acquire the IR spectrum.

- **Cleaning:** Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

KBr Pellet Method:

- **Sample Preparation:** Grind 1-2 mg of **2-Bromo-5-hydroxypyridine** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet should be recorded for background correction.

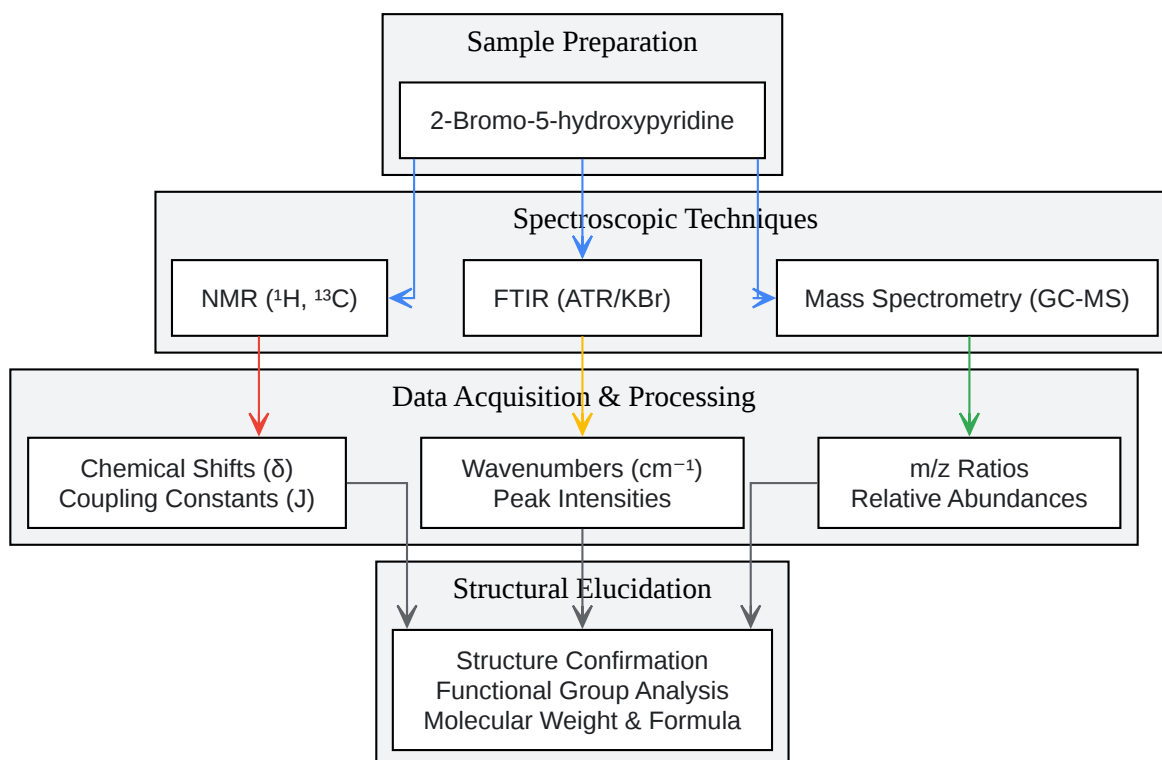
Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry (typically coupled with Gas Chromatography - GC-MS):

- **Sample Introduction:** A dilute solution of **2-Bromo-5-hydroxypyridine** in a volatile organic solvent is injected into the GC, where it is vaporized and separated from the solvent and any impurities. The separated compound then enters the mass spectrometer.
- **Ionization:** In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M^+).
- **Fragmentation:** The high internal energy of the molecular ion often leads to its fragmentation into smaller, characteristic charged fragments and neutral radicals.
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-Bromo-5-hydroxypyridine**.



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Caption: General workflow for the spectroscopic analysis of **2-Bromo-5-hydroxypyridine**.

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